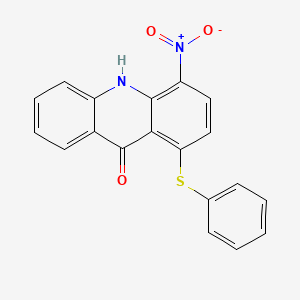

9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

61968-68-1 |

|---|---|

Molecular Formula |

C19H12N2O3S |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-nitro-1-phenylsulfanyl-10H-acridin-9-one |

InChI |

InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22) |

InChI Key |

GXVKCZFAZONQGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 9 10h Acridinone, 4 Nitro 1 Phenylthio and Analogues

Established Synthetic Routes to the 9(10H)-Acridinone Core

The foundational 9(10H)-acridinone structure is a well-established heterocyclic system, and its synthesis has been approached through various reliable methods.

Ullmann Condensation and Cyclization Reactions in Acridinone (B8587238) Synthesis

A cornerstone in the synthesis of the 9(10H)-acridinone core is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgyoutube.com This reaction is pivotal in the formation of the N-phenylanthranilic acid intermediate, which is the direct precursor to the acridinone skeleton. scribd.com The process typically involves the reaction of an o-halobenzoic acid with an appropriately substituted aniline (B41778) in the presence of a copper catalyst and a base. nih.gov

The subsequent and final step in forming the tricyclic acridinone system is an intramolecular cyclization of the N-phenylanthranilic acid. This acid-catalyzed dehydration is traditionally achieved using strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA), which promote the electrophilic attack of the carboxylic acid onto the adjacent aromatic ring, leading to the closure of the central pyridinone ring. scribd.comjocpr.com

Table 1: Key Reactions in Ullmann-based Acridinone Synthesis

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Ullmann Condensation | o-Chlorobenzoic acid, Aniline, Copper catalyst (e.g., CuO), Base (e.g., K2CO3), High temperature | N-phenylanthranilic acid |

Alternative and Modular Synthetic Pathways for Acridinone Derivatives

Beyond the classical Ullmann approach, several alternative and more modular synthetic strategies have been developed to access a diverse range of acridinone derivatives. These methods often offer advantages in terms of substrate scope, reaction conditions, and the ability to introduce functional groups in a more controlled manner. acs.org

One such approach involves a three-component reaction catalyzed by Ce(IV) ammonium (B1175870) nitrate, which combines chalcones, anilines, and β-ketoesters to construct highly functionalized 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. researchgate.net These intermediates can then be aromatized to the corresponding fully unsaturated acridinones. This modular approach allows for the introduction of a variety of substituents on the acridinone core by simply varying the starting materials.

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of the acridinone scaffold, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov

Regioselective Introduction and Directed Modification of Substituents

The synthesis of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- requires precise control over the placement of the nitro and phenylthio groups on the acridinone core. This is achieved through regioselective reactions that are directed by the inherent electronic properties of the acridinone system and the influence of existing substituents.

Strategies for the Selective Nitration at the 4-Position of the Acridinone System

For the synthesis of 4-nitro-substituted acridinones, the nitration is often carried out on a pre-functionalized acridinone or its precursor, N-phenylanthranilic acid. scribd.com The specific conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction temperature, are crucial for achieving the desired regioselectivity and avoiding the formation of unwanted isomers. nih.govscirp.org In some cases, a blocking group strategy may be employed to direct the nitration to the desired position.

Methodologies for Introducing the Phenylthio Moiety at the 1-Position

The phenylthio group is typically introduced at the 1-position of the acridinone core through a nucleophilic aromatic substitution (SNA) reaction. This often involves the displacement of a leaving group, such as a halogen, at the 1-position by a sulfur nucleophile, typically thiophenol or its corresponding thiolate.

A plausible synthetic route to 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- would involve the synthesis of a 1-halo-4-nitro-9(10H)-acridinone intermediate. The electron-withdrawing nitro group at the 4-position would activate the 1-position towards nucleophilic attack, facilitating the substitution reaction with sodium thiophenoxide.

Alternatively, copper-catalyzed cross-coupling reactions, such as a modified Ullmann-type reaction, can be employed to form the C-S bond between the acridinone core and the phenylthio group. nih.govorganic-chemistry.org These methods have become increasingly popular for the synthesis of aryl thioethers due to their milder reaction conditions and broader substrate scope compared to traditional SNA reactions.

Exploration of Novel Synthetic Strategies and Green Chemistry Principles

Recent research in the synthesis of acridinone derivatives has focused on the development of more sustainable and environmentally friendly methods. These "green" approaches aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency. researchgate.net

Microwave-assisted organic synthesis has been successfully applied to the synthesis of acridinones, significantly reducing reaction times and often improving yields. jocpr.com The use of solid acid catalysts, which are environmentally benign and can be recycled, is another green alternative to traditional strong acid catalysts for the cyclization of N-phenylanthranilic acids. jocpr.com

Furthermore, the development of one-pot, multi-component reactions for the synthesis of complex acridinone derivatives represents a highly efficient and atom-economical approach that aligns with the principles of green chemistry. acs.org Photocatalysis is another emerging green technology that is being explored for the synthesis and functionalization of acridone (B373769) derivatives, offering mild reaction conditions and the use of visible light as a renewable energy source. nih.gov

Microwave-Assisted and Catalyst-Free Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to significant reductions in reaction time, cleaner reaction profiles, and enhanced yields compared to conventional heating methods. jocpr.comyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic scaffolds, including acridinones. bohrium.com

One prominent method involves the microwave-assisted thermal cyclization of N-phenylanthranilic acids to yield the corresponding acridone derivatives. For instance, the cyclization can be catalyzed by p-Toluenesulfonic acid (PTSA) under microwave irradiation, demonstrating a significant rate enhancement. jocpr.com Another green approach describes a one-pot, three-component reaction for synthesizing acridine-1,8(2H,5H)-diones in water under microwave irradiation, showcasing the potential for aqueous, catalyst-free, or minimally catalyzed transformations. ijcce.ac.ir While many microwave-assisted syntheses still employ catalysts, the rapid and intense heating provided by microwaves can sometimes facilitate reactions under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry. youtube.comnih.gov

The benefits of microwave irradiation in the synthesis of related heterocyclic systems have been well-documented, often improving yields and drastically cutting reaction times from many hours to mere minutes. nih.gov For example, the synthesis of certain quinolines saw yields double and reaction times decrease from over 12 hours to just one hour. nih.gov

Heterogeneous Catalysis in Acridinone Synthesis

Heterogeneous catalysts offer significant advantages in organic synthesis, including high activity, thermal stability, selectivity, and ease of separation and recyclability, making them both economically and environmentally attractive. mdpi.com In the context of acridinone synthesis, various heterogeneous catalysts have been developed to improve efficiency and sustainability.

A notable example is the use of a magnetic nanoparticle-based catalyst, Fe3O4@Polyaniline-SO3H, for the synthesis of acridinedione derivatives. mdpi.com This novel solid acid catalyst facilitates a one-pot, four-component condensation reaction, demonstrating several key advantages:

High Efficiency: The reaction achieves excellent yields in very short time frames (10–15 minutes). mdpi.com

Green Chemistry Principles: The catalyst avoids the use of hazardous reagents and solvents. mdpi.com

Magnetic Separability: The paramagnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com

Reusability: The recovered catalyst can be reused multiple times without a significant loss of activity. mdpi.com

This approach exemplifies the progress in designing sophisticated, recyclable catalytic systems for the construction of complex heterocyclic molecules like acridinones.

Chemical Reactivity and Transformation Mechanisms of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

The reactivity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is governed by the interplay of its three key components: the nitro group, the phenylthio moiety, and the acridinone heterocyclic system.

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring to which it is attached. youtube.com Its presence deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. youtube.com

The most significant and widely utilized transformation of the nitro group in aromatic compounds is its reduction to an amino group. This conversion is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents can accomplish this transformation, ranging from classic methods like tin or zinc in acidic media to catalytic hydrogenation. The reduction of nitroacridones specifically yields the corresponding amino-acridones.

| Reagent/System | Product | Reference |

| Zn / NH₄Cl | Aryl hydroxylamine (B1172632) | researchgate.net |

| Sn / HCl | Amine | nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Amine | nih.gov |

| NaBH₄ / Pd-C | Amine | nih.gov |

| Na₂Sₓ | Amine (selective reduction of one nitro group) | nih.gov |

The resulting aminoacridinone is a versatile intermediate, with the amino group serving as a handle for further functionalization.

Chemical Transformations and Stability of the Phenylthio Moiety

The phenylthio group (an aryl thioether) is a common functional group in organic synthesis. Its stability and reactivity are of key importance in multi-step synthetic sequences.

Stability: The aryl C-S bond is generally robust and stable under a wide range of conditions, including many acidic and basic environments. However, cleavage can be achieved under specific, often forcing, conditions using methods such as metal-free NCS-mediated cleavage or electrochemical oxidation. mdpi.comrsc.org The selective cleavage of a C(sp²)-S bond (as in an aryl thioether) is typically more challenging than that of a C(sp³)-S bond. nih.gov

Chemical Transformations: The sulfur atom in the phenylthio group is susceptible to oxidation. Aryl thioethers can be selectively oxidized to the corresponding sulfoxides and, under more vigorous conditions, to sulfones. This transformation allows for the modulation of the electronic properties and steric bulk of the substituent. A wide array of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. researchgate.net

Table of Common Oxidizing Agents for Sulfides

| Oxidizing Agent | Primary Product | Notes | Reference |

|---|---|---|---|

| H₂O₂ (in water, no catalyst) | Sulfoxide (B87167) | Clean oxidation for dialkyl and alkyl aryl sulfides. | researchgate.net |

| H₂O₂ / Na₂WO₄ | Sulfone | Effective catalytic system for oxidation to sulfones. | researchgate.net |

| m-CPBA (1 equiv.) | Sulfoxide | Common reagent for selective sulfoxide formation. | orientjchem.org |

| m-CPBA (>2 equiv.) or Oxone® | Sulfone | Further oxidation to the sulfone is common. | orientjchem.org |

| Selectfluor / H₂O | Sulfoxide or Sulfone | Eco-friendly oxidation using water as the oxygen source. | organic-chemistry.org |

Reactivity Patterns of the Acridinone Heterocyclic System

The acridinone core is a planar, tricyclic system that possesses a unique reactivity profile. researchgate.net The presence of the electron-donating nitrogen atom and the electron-withdrawing carbonyl group influences the electron distribution across the rings.

N-Substitution: The nitrogen atom at the 10-position is nucleophilic and can be readily alkylated or acylated. For example, N-alkylation of acridin-9(10H)-ones can be achieved using alkyl halides. researchgate.net

Electrophilic Substitution: The terminal benzene (B151609) rings can undergo electrophilic substitution reactions, similar to other aromatic systems, although the reactivity is modulated by the fused heterocyclic core.

Nucleophilic Substitution: The acridine (B1665455) ring system is generally susceptible to nucleophilic attack, particularly at the C9 position, due to the influence of the para-nitrogen atom. In the case of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the strong electron-withdrawing effect of the nitro group at the 4-position would further activate the ring system towards nucleophilic aromatic substitution (SNAr) reactions. This activation could potentially facilitate the displacement of a suitable leaving group on the ring by a nucleophile.

Advanced Spectroscopic and Structural Elucidation Techniques for 9 10h Acridinone, 4 Nitro 1 Phenylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the acridinone (B8587238) core and the phenylthio substituent would exhibit distinct chemical shifts. The aromatic protons of the acridinone skeleton typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The electron-withdrawing effect of the nitro group at the 4-position and the carbonyl group would cause the adjacent protons to resonate at a lower field. Conversely, the phenylthio group at the 1-position would influence the chemical shifts of nearby protons. The protons of the phenyl group itself would also produce signals in the aromatic region. The NH proton of the acridinone ring is expected to appear as a broad singlet at a very downfield position, often above 10 ppm, due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C-9) of the acridinone is characteristically found significantly downfield, often in the range of 175-185 ppm. Carbons attached to the nitro group (C-4) and the sulfur atom (C-1) would also have their chemical shifts significantly influenced. Aromatic carbons typically resonate between 110 and 160 ppm. Comparing experimental data with theoretical predictions and data from similar acridinone derivatives is crucial for the precise assignment of each resonance signal. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on the structure and typical ranges for related compounds. Actual experimental values may vary.)

| Spectrum Type | Functional Group / Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Acridinone Aromatic Protons | 7.0 - 8.5 |

| Phenylthio Aromatic Protons | 7.2 - 7.6 | |

| N-H Proton | >10 (broad) | |

| ¹³C NMR | C=O (C-9) | 175 - 185 |

| Acridinone Aromatic Carbons | 115 - 145 | |

| Phenylthio Aromatic Carbons | 125 - 140 | |

| Carbons bonded to N (C-4a, C-8a, C-10a) | 140 - 150 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₉H₁₂N₂O₃S).

Electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) and a series of fragment ions that provide structural information. The fragmentation pattern is critical for confirming the connectivity of the atoms. For this specific compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). researchgate.netyoutube.com

Cleavage of the C-S bond: The bond between the acridinone core and the phenylthio group can cleave, leading to fragments corresponding to the phenylthio radical and the nitro-acridinone cation, or vice-versa.

Loss of the phenyl group: Fragmentation could occur at the S-Ph bond, resulting in the loss of a phenyl radical (77 Da).

Fragmentation of the acridinone core: The tricyclic system can undergo characteristic cleavages, such as the loss of CO (28 Da) from the carbonyl group. miamioh.edu

Analyzing the m/z (mass-to-charge ratio) values of these fragments allows for a step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion / Loss |

|---|---|

| 360.06 | [M]⁺ (Molecular Ion) |

| 314.06 | [M - NO₂]⁺ |

| 251.05 | [M - C₆H₅S]⁺ |

| 109.03 | [C₆H₅S]⁺ |

| 77.04 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

For this molecule, key structural insights from X-ray crystallography would include:

Planarity of the Acridinone Core: The analysis would confirm the largely planar nature of the tricyclic acridinone system.

Orientation of Substituents: It would reveal the precise dihedral angles of the nitro and phenylthio groups relative to the acridinone plane. The orientation of the phenyl ring in the phenylthio moiety is of particular interest for understanding potential steric and electronic interactions.

Intermolecular Interactions: The crystal packing would be revealed, showing intermolecular forces such as hydrogen bonds (involving the N-H group), π-π stacking between the aromatic rings, and other van der Waals interactions that stabilize the crystal lattice. researchgate.netgrowingscience.com

While specific crystallographic data for this exact compound is not publicly available, analysis of similar nitro-substituted aromatic compounds often reveals specific packing motifs influenced by the polar nitro group. researchgate.net

Vibrational (FTIR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Insights

Vibrational and electronic spectroscopy offer complementary information regarding the functional groups and the conjugated π-electron system of the molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for functional group identification.

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

C=O Stretch: A strong, sharp absorption band typically between 1610 and 1640 cm⁻¹ for the acridinone carbonyl. nih.gov

NO₂ Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Multiple bands in the 1400-1600 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The extended conjugation of the acridinone system, further influenced by the nitro and phenylthio groups, results in strong absorption in the UV and visible regions. libretexts.org The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The presence of the electron-withdrawing nitro group and the auxochromic phenylthio group on the acridinone chromophore would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 9(10H)-acridinone. researchgate.netresearchgate.net

Table 3: Expected Spectroscopic Data (FTIR & UV-Vis)

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| FTIR | N-H Stretch | ~3300-3400 |

| C=O Stretch | ~1610-1640 | |

| Asymmetric NO₂ Stretch | ~1500-1560 | |

| Symmetric NO₂ Stretch | ~1300-1370 | |

| UV-Vis | λ_max (π → π* transitions) | Multiple bands, likely >300 nm |

Chromatographic Techniques for Purity Assessment and Preparative Isolation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for both verifying the purity of synthesized 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for purity assessment. Due to the aromatic and moderately polar nature of the compound, reversed-phase HPLC or UPLC would be the method of choice. sielc.com

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small amount of formic acid or acetic acid to ensure good peak shape) is commonly employed. sielc.com

Detection: A UV detector is ideal, set to one of the molecule's absorption maxima (λ_max) to ensure high sensitivity. A photodiode array (PDA) detector can be used to acquire the UV spectrum of the peak, further confirming its identity.

The result of an HPLC/UPLC analysis is a chromatogram where the compound of interest should appear as a single, sharp peak. The percentage purity can be calculated by integrating the area of this peak relative to the total area of all peaks in the chromatogram. UPLC offers advantages over traditional HPLC, including faster analysis times and higher resolution, which is beneficial for separating closely related impurities. waters.commdpi.com

For preparative isolation, the analytical HPLC method can be scaled up to a larger column diameter to handle higher sample loads, allowing for the purification of the compound in larger quantities.

Computational and Theoretical Investigations of 9 10h Acridinone, 4 Nitro 1 Phenylthio

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry and electronic characteristics. zzylchem.comeurjchem.com For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, these calculations can predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles, which are crucial determinants of its physical and chemical behavior. zzylchem.com

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations can map the distribution of electrons within the 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- molecule.

A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). zzylchem.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. zzylchem.comeurjchem.com For this acridone (B373769) derivative, the electron-withdrawing nitro group and the sulfur-containing phenylthio group would be expected to significantly influence the energies and spatial distribution of these orbitals.

Furthermore, calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map reveals electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Quantum Chemical Parameters Calculated for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- This table presents hypothetical data typical of DFT calculations for illustrative purposes.

| Parameter | Description | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 eV |

| Egap (LUMO-HOMO) | Energy gap, indicating chemical reactivity | 3.7 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 4.2 Debye |

| Mulliken Atomic Charge on O (Nitro) | Partial charge on oxygen atoms of the nitro group | -0.45 e |

| Mulliken Atomic Charge on S (Thioether) | Partial charge on the sulfur atom | -0.15 e |

The 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- molecule possesses conformational flexibility, particularly around the C-S single bond of the phenylthio group. Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable (lowest energy) conformation. Understanding the preferred spatial arrangement is crucial as it dictates how the molecule interacts with biological targets.

Additionally, the acridone scaffold can exist in tautomeric forms, primarily the keto (acridinone) and enol (9-hydroxyacridine) forms. Computational methods can calculate the relative energies of these tautomers to predict which form is more stable and therefore predominates under given conditions. The substituents on the acridone ring will influence this equilibrium.

Table 2: Example of Calculated Relative Energies for Different Conformations This table shows hypothetical relative energy values to illustrate conformational analysis.

| Conformation | Dihedral Angle (C1-S-Cphenyl-Cphenyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 | 0° | +5.8 | Unstable (Steric Hindrance) |

| 2 | 45° | +1.2 | Intermediate |

| 3 | 90° | 0.0 | Most Stable (Global Minimum) |

| 4 | 180° | +3.5 | Unstable (Steric Hindrance) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's flexibility, conformational changes, and interactions with its environment (e.g., water) or a biological target.

Molecular Docking Investigations for Elucidating Ligand-Target Recognition Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. duytan.edu.vn Given that acridone derivatives are known to interact with various biological targets, including DNA and enzymes like topoisomerases and kinases, docking studies are essential for hypothesizing the mechanism of action for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. duytan.edu.vnnih.gov

The process involves placing the 3D structure of the ligand into the binding site of the target and using a scoring function to estimate the binding affinity for numerous possible poses. The results can identify the most likely binding mode and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. These insights are fundamental for understanding the structural basis of the molecule's biological activity. nih.gov

Table 3: Sample Molecular Docking Results for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with a Kinase Target (e.g., AKT) This table presents hypothetical docking scores and key interactions to illustrate the output of such a study.

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase B (AKT1) |

| Binding Site | ATP-binding pocket |

| Binding Energy (Score) | -9.8 kcal/mol |

| Key Hydrogen Bonds | Nitro group oxygen with backbone NH of Val164 |

| Carbonyl oxygen of acridone with side chain of Lys158 | |

| Hydrophobic Interactions | Phenylthio group with Leu156, Gly231 |

| Acridone core with Ala177, Phe293 |

| Predicted Inhibition Constant (Ki) | 85 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the molecular properties that are crucial for their effects.

To build a QSAR model for a series of acridone derivatives including 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, researchers would first calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties. The model is then generated by finding a statistical relationship between these descriptors and the experimentally measured biological activity. A robust QSAR model can help in forming mechanistic hypotheses by identifying which properties (e.g., electron-donating capacity, size, hydrophobicity) are most important for the desired biological outcome.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptors that would be calculated for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- in a QSAR analysis.

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Electronic | EHOMO / ELUMO | Energies of frontier orbitals, related to reactivity. |

| Dipole Moment | Indicates the polarity and charge distribution. | |

| Steric | Molecular Weight (MW) | Overall size of the molecule. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability. | |

| Topological | Wiener Index | Describes molecular branching. |

| Kier & Hall Shape Indices | Quantify molecular shape. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Mechanistic Investigations of Molecular Interactions of 9 10h Acridinone, 4 Nitro 1 Phenylthio

Mechanisms of Nucleic Acid (DNA/RNA) Intercalation and Binding

The planar aromatic system of the acridinone (B8587238) scaffold is a key structural feature that enables it to interact with nucleic acids. This interaction is primarily through intercalation, a process where the planar molecule inserts itself between the base pairs of the DNA or RNA double helix.

The primary mode of binding for acridine (B1665455) and acridone (B373769) derivatives with duplex DNA is intercalation. researchgate.netresearchgate.net The flat, hydrophobic tricyclic ring system of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- allows it to slip into the space between adjacent base pairs. This interaction is stabilized by π-π stacking forces between the aromatic system of the compound and the purine and pyrimidine bases of the nucleic acid.

While specific binding constants for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- are not detailed in the available literature, studies on structurally related 3,9-disubstituted acridine derivatives have determined DNA binding constants (Kb) to be in the range of 2.81–9.03 × 104 M−1. nih.gov These values indicate a moderate to strong binding affinity, a characteristic that is likely shared by the 4-nitro-1-(phenylthio)- derivative due to its analogous planar core. The substituents on the acridinone ring, namely the 4-nitro and 1-phenylthio groups, are expected to influence the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and sequence selectivity.

This structural perturbation enhances the thermal stability of the DNA duplex. The stabilization effect can be quantified by measuring the change in the melting temperature (ΔTm) of DNA in the presence of the compound. For instance, a series of related O-benzyl-N-(9-acridinyl)hydroxylamines demonstrated the ability to increase the thermal denaturation temperature of calf-thymus DNA by a range of +6.6 °C to +20.2 °C, signifying strong stabilization of the DNA duplex upon binding. researchgate.net It is anticipated that 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- would exert a similar stabilizing effect on nucleic acid structures.

Table 1: Thermal Denaturation Data for Acridine Derivatives with Calf-Thymus DNA

| Compound Class | Observed Change in Melting Temperature (ΔTm) | Reference |

|---|---|---|

| O-benzyl-N-(9-acridinyl)hydroxylamines | +6.6 °C to +20.2 °C | researchgate.net |

Enzyme and Protein Interaction Mechanisms

Beyond nucleic acids, the acridinone scaffold serves as a versatile framework for interacting with various protein targets, leading to the modulation of their enzymatic activity.

Acridine derivatives are well-documented inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. nih.govmdpi.com They typically act as topoisomerase "poisons," which stabilize the transient covalent complex formed between the enzyme and the DNA strand. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA backbone, leading to an accumulation of single-strand (in the case of Topoisomerase I) or double-strand (for Topoisomerase II) breaks, ultimately triggering cell death.

Studies on novel 3,9-disubstituted acridines have confirmed their inhibitory activity against both topoisomerase I and topoisomerase IIα. nih.gov The mechanism involves the binding of the acridine derivative to the DNA molecule, which in turn interferes with the enzyme's function. nih.gov Given its structural similarity, 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is hypothesized to function through a similar poisoning mechanism, targeting these essential nuclear enzymes.

Table 2: Topoisomerase Inhibition by Acridine Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| 3,9-Disubstituted Acridines | Topoisomerase I, Topoisomerase IIα | Inhibition through DNA binding | nih.gov |

| Amsacrine | Topoisomerase II | Enzyme poisoning | mdpi.com |

The biological activity of acridinone derivatives extends to other enzyme systems, including those relevant to neurodegenerative diseases and bacterial infections.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Several studies have investigated acridine derivatives as inhibitors of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govfrontiersin.org Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com Kinetic analyses, often employing Lineweaver-Burk plots, reveal the nature of this inhibition, which can be competitive, non-competitive, or mixed. nih.govfrontiersin.org For example, molecular docking studies of certain 9-substituted acridines have elucidated the binding mechanism, explaining their efficacy and selectivity for cholinesterases. nih.gov

DNA Gyrase: In bacteria, DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. nih.gov A class of compounds known as Novel Bacterial Topoisomerase Inhibitors (NBTIs) targets DNA gyrase at a binding site distinct from that of fluoroquinolone antibiotics. nih.govnih.gov The acridine scaffold is a feature of some antibacterial agents, and it is plausible that 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- could exhibit antibacterial activity by inhibiting DNA gyrase through a similar mechanism.

Table 3: Enzyme Inhibition Data for Acridine Derivatives

| Compound Class | Target Enzyme | Inhibition Type/Potency | Reference |

|---|---|---|---|

| 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | AChE, BChE | Effective inhibitors | nih.gov |

| 9-phosphoryl-9,10-dihydroacridines | BChE | Weak AChE inhibitors, some effective BChE inhibitors | frontiersin.org |

| NBTIs (General Class) | DNA Gyrase, Topoisomerase IV | Inhibition via alternative binding site | nih.govnih.gov |

The interaction between a small molecule like 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and its biological receptor (be it DNA or a protein) is not a static lock-and-key event but a dynamic process. nih.gov This process involves complex conformational transitions in both the ligand and the receptor to achieve an optimal binding configuration.

Cellular and Subcellular Interaction Mechanisms (excluding clinical/toxicology)

The entry, distribution, and localization of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- within cellular environments are critical to understanding its molecular function. Research in this area explores the physical and chemical processes governing its passage across cellular barriers and its accumulation in specific organelles.

Cellular Uptake Pathways and Membrane Permeation Dynamics

Detailed experimental data on the specific cellular uptake pathways and membrane permeation dynamics of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- are not extensively available in the current scientific literature. However, based on the physicochemical properties of the acridone scaffold and related derivatives, some general mechanisms can be inferred. The planar, hydrophobic nature of the acridone core suggests that passive diffusion across the lipid bilayer of the cell membrane is a likely route of entry. The rate of this diffusion would be influenced by the compound's lipophilicity and its ability to partition into the membrane.

Studies on other acridone derivatives have shown that modifications to the core structure can significantly impact cellular uptake. For instance, the addition of charged or polar functional groups can either facilitate or hinder membrane transport. The presence of the nitro group and the phenylthio substituent on the 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- molecule will undoubtedly influence its polarity and steric profile, thereby affecting its interaction with the cell membrane. Further research employing techniques such as fluorescence microscopy with labeled compounds or quantitative uptake assays using radiolabeled analogues would be necessary to definitively characterize the uptake mechanisms.

The dynamics of membrane permeation are also a key area for investigation. Factors such as membrane fluidity, composition, and the presence of specific transporters could all play a role. It is plausible that for certain cell types, carrier-mediated transport or endocytic pathways may be involved, although there is currently no direct evidence to support this for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-.

Table 1: Postulated Factors Influencing Cellular Uptake and Membrane Permeation of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

| Factor | Potential Influence |

| Lipophilicity | The hydrophobic acridone core likely promotes passive diffusion across the cell membrane. The nitro and phenylthio groups will modify the overall lipophilicity. |

| Molecular Size and Shape | The planar structure may facilitate intercalation into the lipid bilayer, while the overall size could affect the rate of diffusion. |

| Membrane Composition | Variations in lipid and protein composition between different cell types could lead to differential uptake rates. |

| Cellular Transport Mechanisms | While passive diffusion is probable, the involvement of active transport or endocytosis cannot be ruled out without further investigation. |

Intracellular Localization and Distribution Mechanisms (e.g., Nucleus, Mitochondria)

Once inside the cell, the distribution of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- to various subcellular compartments is a critical determinant of its potential biological activity. The inherent fluorescence of the acridone nucleus provides a potential tool for visualizing its intracellular localization. Many acridone derivatives are known to intercalate into DNA, leading to their accumulation in the nucleus. The planar structure of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- makes it a candidate for such interactions.

Furthermore, the lipophilic character of the molecule could lead to its sequestration in lipid-rich environments, such as the endoplasmic reticulum and mitochondrial membranes. The specific affinity for any particular organelle would be governed by a combination of factors including pH gradients, membrane potentials, and specific molecular interactions with organelle components. For example, cationic acridone derivatives have been shown to accumulate in mitochondria due to the negative mitochondrial membrane potential. While 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is not overtly cationic, subtle electronic properties could still influence its distribution.

To definitively map the intracellular distribution, studies using high-resolution fluorescence microscopy, potentially in conjunction with organelle-specific fluorescent markers, are required. Techniques such as subcellular fractionation followed by quantification of the compound in each fraction would also provide valuable data.

Photophysical and Photochemical Processes Relevant to Biological Systems

The interaction of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with light is of significant interest, given the well-documented photophysical properties of the acridone scaffold. These processes are fundamental to potential applications in areas such as bioimaging and photodynamic therapy.

The photophysical properties of acridone derivatives are characterized by their absorption of UV-visible light and subsequent fluorescence emission. The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment. The presence of the electron-withdrawing nitro group and the phenylthio group on the acridone core of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is expected to significantly modulate its electronic structure and, consequently, its photophysical properties.

In a biological context, the interaction of the molecule with its surrounding environment (e.g., water, proteins, nucleic acids) can lead to changes in its fluorescence characteristics. For instance, binding to a protein or intercalating into DNA can alter the fluorescence quantum yield and lifetime, a phenomenon that can be exploited for sensing applications.

Upon absorption of light, 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- can undergo various photochemical processes. These can include intersystem crossing to a triplet excited state, which can then lead to the generation of reactive oxygen species (ROS) such as singlet oxygen. The efficiency of ROS generation is a key parameter for potential photosensitizing applications. The nitroaromatic moiety itself can also participate in photochemical reactions, including photoreduction, which could be influenced by the local redox environment within the cell.

Further research is needed to fully characterize the photophysical and photochemical behavior of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- in biologically relevant media. This would involve spectroscopic studies in various solvents and in the presence of biomolecules, as well as quantum yield measurements for fluorescence and ROS generation.

Table 2: Expected Photophysical and Photochemical Properties of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- in a Biological Context

| Property | Anticipated Behavior |

| Absorption | Expected to absorb in the UV-A or visible region, a prerequisite for photoactivation in biological systems. |

| Fluorescence | Likely to exhibit fluorescence, with emission properties sensitive to the local microenvironment (e.g., polarity, binding to macromolecules). |

| Intersystem Crossing | The presence of the sulfur atom in the phenylthio group and the nitro group could potentially enhance intersystem crossing to the triplet state. |

| Reactive Oxygen Species (ROS) Generation | The triplet state may react with molecular oxygen to produce singlet oxygen and other ROS, indicating potential for photosensitizing activity. |

| Photoreduction | The nitro group may be susceptible to photoreduction in the reducing environment of the cell. |

Structure Activity Relationship Sar Studies for Mechanistic Elucidation of 9 10h Acridinone, 4 Nitro 1 Phenylthio Analogues

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of analogues of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is grounded in established synthetic methodologies for the acridone (B373769) scaffold and the strategic introduction of substituents. The core acridone structure is typically synthesized through methods such as the condensation of appropriately substituted anilines with 2-chlorobenzoic acid derivatives, followed by cyclization. researchgate.net Modifications to the acridinone (B8587238) ring, the nitro group, and the phenylthio moiety are then systematically introduced to probe their impact on molecular interactions.

The synthesis of these analogues often involves multi-step processes. For instance, N-substituted acridones can be prepared by reacting the parent acridone with various alkylating or arylating agents. nih.gov The introduction of a nitro group at the 4-position can be achieved through nitration reactions, with the regioselectivity influenced by the existing substituents on the acridone ring. mdpi.com Similarly, the phenylthio group at the 1-position is typically introduced via nucleophilic aromatic substitution reactions, where a halogenated acridone precursor is reacted with a substituted thiophenol. nih.gov The diversity of commercially available substituted thiophenols allows for a wide range of analogues to be synthesized, enabling a thorough exploration of the chemical space around this moiety.

Impact of Nitro Group Modifications on Molecular Interaction Mechanisms

The nitro group, a strong electron-withdrawing moiety, plays a crucial role in the electronic properties and biological activity of many pharmaceutical compounds. mdpi.comnih.gov In the context of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the nitro group at the 4-position is expected to significantly influence its molecular interactions. The electron-withdrawing nature of the nitro group can modulate the electron density of the entire acridinone ring system, which can, in turn, affect its ability to intercalate into DNA and interact with protein targets. mdpi.com

SAR studies involving the modification of the nitro group can provide valuable insights into its mechanistic role. Analogues can be synthesized where the nitro group is replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy). The biological evaluation of these analogues helps to determine whether the activity is primarily driven by the electronic effects of the substituent or if there are specific interactions involving the nitro group itself, such as hydrogen bonding or bioreductive activation. svedbergopen.com For instance, the reduction of a nitro group to a nitroso or amino group within a biological system can lead to the formation of reactive species that contribute to the compound's mechanism of action. nih.gov

Below is an interactive data table summarizing the hypothetical impact of nitro group modifications on a key biological activity, based on general SAR principles.

| Analogue | C4-Substituent | Electronic Effect | Predicted Relative Activity |

| Parent Compound | -NO₂ | Strong Electron-Withdrawing | 100% |

| Analogue A | -CN | Moderate Electron-Withdrawing | 75% |

| Analogue B | -CF₃ | Strong Electron-Withdrawing | 90% |

| Analogue C | -H | Neutral | 20% |

| Analogue D | -NH₂ | Strong Electron-Donating | 5% |

| Analogue E | -OCH₃ | Moderate Electron-Donating | 10% |

Influence of Phenylthio Moiety Variations on Molecular Interactions and Selectivity

The phenylthio moiety at the 1-position of the acridinone ring introduces a flexible and lipophilic component to the molecule. Variations in this part of the structure can significantly impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, as well as its target selectivity. nih.gov SAR studies focusing on the phenylthio group involve the synthesis of analogues with different substituents on the phenyl ring.

By introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro) at the ortho, meta, and para positions of the phenyl ring, researchers can probe the steric and electronic requirements for optimal activity. nih.gov For example, bulky substituents may sterically hinder the interaction with a target protein, while electron-donating or withdrawing groups can alter the electronic character of the sulfur atom and the phenyl ring, influencing non-covalent interactions such as pi-stacking and hydrophobic interactions. nih.gov The data from these studies can be used to build a pharmacophore model, which can guide the design of more potent and selective analogues.

The following interactive data table illustrates hypothetical SAR data for variations in the phenylthio moiety.

| Analogue | Phenylthio Substituent | Position | Predicted Binding Affinity (1/IC₅₀) |

| Parent Compound | -H | - | 1.0 |

| Analogue F | -Cl | para | 1.5 |

| Analogue G | -CH₃ | para | 1.2 |

| Analogue H | -OCH₃ | para | 1.8 |

| Analogue I | -NO₂ | para | 0.8 |

| Analogue J | -Cl | ortho | 0.5 |

Substituent Effects on the Acridinone Ring System and its Mechanistic Role

The acridinone ring system is the core scaffold responsible for the planar structure that facilitates DNA intercalation and interaction with flat binding sites on proteins. rsc.org The nature and position of substituents on this ring system can fine-tune the compound's biological activity. nih.gov SAR studies have shown that substituents at different positions of the acridone ring can have varied effects on cytotoxicity and target specificity. nih.gov

For example, substitutions at the N-10 position have been shown to modulate the multidrug resistance (MDR) reversing activity of some acridone derivatives. nih.gov The introduction of basic side chains at this position can enhance water solubility and influence cellular uptake. Modifications at other positions, such as the 2, 3, 5, 6, 7, and 8 positions, can also impact the molecule's interaction with its biological targets. rsc.orgnih.gov A comprehensive SAR study would involve the synthesis of analogues with a range of substituents at these positions to map out the structural requirements for the desired mechanistic effect.

Development of Mechanistic Probes through Systematic SAR Studies

Systematic SAR studies, as described in the preceding sections, are instrumental in the development of mechanistic probes. By understanding how specific structural modifications affect biological activity, researchers can design molecules that are tailored to investigate a particular biological process. For example, an analogue with significantly reduced activity due to the removal of a key functional group can serve as a negative control in biological assays.

Furthermore, fluorescently tagged analogues can be synthesized to visualize the subcellular localization of the compound and its interaction with target molecules. mdpi.com The acridone nucleus itself is fluorescent, and modifications to the substituents can alter its photophysical properties, allowing for the development of probes for specific biological environments. mdpi.com By correlating the structural features of the analogues with their mechanistic effects, a clearer picture of the molecular basis of their activity can be obtained, which is crucial for the development of new and more effective therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization of 9 10h Acridinone, 4 Nitro 1 Phenylthio in Complex Research Matrices

Chromatographic Methods (e.g., HPLC, UPLC, GC-MS) for Quantitative and Qualitative Analysis in Research Samples

Chromatographic techniques are fundamental for the separation, identification, and quantification of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- in complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for this purpose due to the compound's polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of acridinone (B8587238) derivatives. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, a reversed-phase approach is typically the most effective. This would involve a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. The mobile phase composition can be optimized to achieve the desired separation, often consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. UV-Vis detection is commonly employed, leveraging the chromophoric nature of the acridinone ring system and the nitro group. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm). The principles of separation for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- in UPLC are similar to HPLC, but the optimized instrumentation allows for more efficient separation from matrix components and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) may be less suitable for the direct analysis of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- due to its relatively low volatility and potential for thermal degradation. However, derivatization techniques, such as silylation, could be employed to increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis. nih.gov GC-MS provides excellent separation and structural information from the mass spectra, which can be invaluable for unambiguous identification. nih.gov

Interactive Data Table: Illustrative Chromatographic Conditions for Acridinone and Nitroaromatic Compound Analysis

| Parameter | HPLC for Nitroaromatics mdpi.com | UPLC for Complex Matrices | GC-MS for Derivatized Nitroaromatics nih.gov |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Sub-2 µm C18 or similar | DB-5MS (or equivalent) |

| Mobile Phase/Carrier Gas | Methanol:Water (70:30) | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min | 1.0 - 1.5 mL/min |

| Detection | UV-Vis (226 nm, 271 nm) | MS/MS (e.g., ESI) | Mass Spectrometry (EI, CI) |

| Temperature | Ambient | 30-50 °C | Temperature programmed (e.g., 80-300 °C) |

Electrochemical Analysis for Redox Properties and Detection in Controlled Environments

Electrochemical methods offer a powerful means to investigate the redox properties of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and to develop sensitive detection strategies. The presence of the electroactive nitro group makes this compound particularly suitable for electrochemical analysis.

The electrochemical behavior is expected to be dominated by the reduction of the nitro group. In aprotic media, this typically proceeds via a one-electron reduction to form a stable nitro radical anion. uchile.cl This process is often reversible and can be readily observed using techniques like cyclic voltammetry (CV) . The potential at which this reduction occurs provides valuable information about the electronic environment of the nitro group, which is influenced by the acridinone core and the phenylthio substituent.

In protic media, the electrochemical reduction of aromatic nitro compounds is more complex, often involving multiple electron and proton transfer steps, leading to the formation of hydroxylamine (B1172632) and eventually the corresponding amine. bohrium.commdpi.com Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) can be employed for quantitative analysis, offering high sensitivity and the ability to resolve the reduction peaks from those of other electroactive species in the sample matrix. nih.gov The specific reduction potential of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- can be used for its selective detection in the presence of other compounds. nih.gov

Interactive Data Table: Expected Redox Behavior of Functional Groups in 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

| Functional Group | Expected Redox Process | Technique | Potential Utility |

| Nitro Group | Reversible one-electron reduction to a radical anion (Aprotic media) | Cyclic Voltammetry | Characterization of electronic properties |

| Nitro Group | Multi-electron, multi-proton reduction to hydroxylamine/amine (Protic media) | DPV, SWV | Quantitative analysis and detection |

| Acridinone Core | Potential for oxidation at higher positive potentials | Cyclic Voltammetry | Investigation of electronic structure |

| Phenylthio Group | May undergo oxidation at positive potentials | Cyclic Voltammetry | Characterization of overall redox profile |

Spectrophotometric and Fluorometric Analytical Techniques for Detection and Characterization

Spectrophotometric and fluorometric techniques are highly valuable for the detection and characterization of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- due to the inherent spectroscopic properties of the acridinone scaffold.

UV-Visible Spectroscopy can be used for the quantitative analysis of this compound. The acridinone ring system possesses a strong chromophore, and the presence of the nitro and phenylthio substituents will influence the position and intensity of the absorption bands. The spectra of acridinone derivatives typically show characteristic absorption bands in the UV and visible regions. researchgate.netresearchgate.net The nitro group, in particular, is known to cause a red-shift in the absorption spectrum of aromatic compounds. rsc.org

Interactive Data Table: Representative Spectroscopic Properties of Acridinone Derivatives

| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent |

| 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone nih.gov | 447 | 564 | Water + 1% DMSO |

| Acridone (B373769) researchgate.net | 253 | 440 | Acetonitrile |

| N-substituted Acridones researchgate.net | ~380-420 | ~420-500 | Chloroform |

Development of Chemical Sensors and Biosensors Utilizing 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

The unique structural and electronic features of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- make it a promising candidate for the development of novel chemical sensors and biosensors.

Chemical Sensors: The acridinone moiety can serve as a signaling unit in fluorescent or electrochemical sensors. For instance, the fluorescence of the acridinone core could be modulated by the binding of an analyte to a receptor unit appended to the molecule. The electron-withdrawing nitro group and the sulfur atom in the phenylthio group could also participate in specific interactions, such as hydrogen bonding or coordination with metal ions, which could be exploited in sensor design. Electrochemical sensors for nitroaromatic compounds have been developed, and the specific redox potential of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- could be utilized for its selective detection. researchgate.net

Biosensors: The ability of acridinone derivatives to interact with biological molecules, such as DNA and proteins, opens up possibilities for their use in biosensors. The phenylthio group can be used for immobilization onto gold surfaces, a common strategy in biosensor fabrication. Thioether-functionalized polymers have been used for the detection of heavy metal ions, suggesting a potential application for polymers incorporating the target compound. nih.gov A biosensor could be designed where the binding of a target biomolecule to the immobilized acridinone derivative leads to a measurable change in an optical or electrochemical signal.

Future Directions and Emerging Research Avenues for 9 10h Acridinone, 4 Nitro 1 Phenylthio

Integration into Chemical Biology Tools and Fluorescent Probes

The rigid, planar structure and inherent fluorescence of the acridone (B373769) nucleus make it an ideal platform for developing chemical biology tools. jchps.com A significant future direction for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is its development into specialized fluorescent probes for detecting and imaging biologically significant molecules and processes.

Research on other acridone derivatives has successfully yielded probes for various analytes. For instance, novel fluorescent probes based on the 9(10H)-acridone moiety have been designed for sensing nitric oxide (NO) in living cells. nih.govmdpi.com Similarly, acridone-based probes have demonstrated high selectivity and sensitivity for detecting metal ions like Fe³⁺ and for imaging enzymatic activity, such as that of nitroreductase. researchgate.netmdpi.com

For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the presence of the nitro group—a known quenching moiety that can be reduced by specific enzymes—and the phenylthio group—which can be engineered for specific binding or reactivity—offers a promising starting point. Future work could focus on designing "off-on" fluorescent probes where the compound's fluorescence is initially quenched and is restored upon interaction with a specific analyte or enzymatic activity, providing a clear signal for detection. researchgate.net

Table 1: Potential Applications as a Fluorescent Probe

| Target Analyte/Process | Probe Design Strategy | Potential Impact |

|---|---|---|

| Nitroreductase Activity | The 4-nitro group acts as a quencher; enzymatic reduction to an amino group would restore fluorescence. researchgate.net | Imaging hypoxic tumors where nitroreductase is overexpressed. |

| Thiols/Reductive Stress | Cleavage of the phenylthio linker by specific thiols (e.g., glutathione) could modulate fluorescence. | Monitoring cellular redox state and oxidative stress. |

| Specific Ion Sensing | The phenylthio group could be part of a chelating moiety designed for specific metal ions. | Detecting metal ion imbalances in biological systems. mdpi.com |

Contributions to Understanding Fundamental Biological Processes at the Molecular Level

Acridine (B1665455) and acridone derivatives are well-documented for their potent biological activities, including anticancer, antiviral, and antimicrobial effects, largely attributed to their ability to interact with DNA and critical enzymes. rsc.orgresearchgate.netresearchgate.net The planar structure of the acridone core allows it to function as a DNA intercalator, inserting itself between base pairs and disrupting DNA replication and transcription processes. jchps.comrsc.org This mechanism is central to the antitumor activity of many acridone analogues. researchgate.netnih.gov

Future research into 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- will likely investigate its potential to serve as a molecular probe to elucidate these fundamental processes. By studying its specific binding interactions with DNA, topoisomerases, or telomerases, researchers can gain deeper insights into DNA repair mechanisms, cell cycle regulation, and oncogene expression. researchgate.netnih.govrsc.org The compound could be used to explore the structural requirements for selective DNA binding or enzyme inhibition, potentially leading to the design of more targeted therapeutics. nih.gov Furthermore, some acridone derivatives have been developed to target G-quadruplex DNA structures, which are implicated in the regulation of oncogenes, representing another exciting avenue for investigation. rsc.org

Exploration in Advanced Materials Science and Optoelectronic Applications

The inherent photophysical and electrochemical properties of the acridone class position them as strong candidates for use in advanced materials, particularly in the field of optoelectronics. researchgate.net Acridone derivatives are recognized for their high fluorescence quantum yields, thermal stability, and excellent charge-transporting properties, making them suitable for applications such as Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netrsc.org

The donor-acceptor (D-A) architecture is a key design principle in organic electronic materials, and the acridone core can function as a potent acceptor moiety. researchgate.net In 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the electron-withdrawing nitro group enhances its acceptor character, while the phenylthio group can be modified to tune electronic properties. Future research will likely focus on synthesizing analogues and characterizing their photophysical properties, such as absorption/emission spectra, fluorescence quantum yields, and charge carrier mobilities. rsc.orgacs.org

Studies on similar acridone derivatives have shown that their energy levels can be finely tuned by chemical modification, allowing for the creation of materials that emit light across the visible spectrum, from blue to red. rsc.org Some derivatives have demonstrated promising performance in test OLEDs, achieving high external quantum efficiencies. rsc.org The investigation of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and related structures could lead to the development of new, highly efficient emitters or host materials for next-generation displays and lighting. rsc.orgacs.org

Table 2: Potential Optoelectronic Properties and Applications

| Property | Rationale based on Acridone Class | Potential Application |

|---|---|---|

| High Photoluminescence Quantum Yield | The rigid acridone core minimizes non-radiative decay pathways. rsc.org | Emitter layer in OLEDs. acs.org |

| Tunable Emission Wavelength | Modification of substituents (nitro, phenylthio) alters the HOMO-LUMO gap. researchgate.netrsc.org | Full-color display technology. |

| Ambipolar Charge Transport | The acridone structure can support the transport of both holes and electrons. rsc.org | Organic field-effect transistors (OFETs), photovoltaics. |

| Thermally Activated Delayed Fluorescence (TADF) | Specific donor-acceptor designs within the acridone class have achieved TADF. rsc.org | High-efficiency OLEDs that harvest both singlet and triplet excitons. |

Addressing Unexplored Mechanistic Questions and Remaining Research Challenges

Despite the promise held by 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, significant research questions remain to be answered before its potential can be fully realized. As a relatively unstudied compound, foundational characterization is a primary challenge.

Key unexplored areas include:

Detailed Photophysical Characterization: A comprehensive study of its absorption, emission, fluorescence quantum yield, and excited-state lifetime in various solvents is necessary. Understanding how the nitro and phenylthio substituents modulate the electronic properties of the acridone core is crucial for both probe development and materials science applications.

Mechanism of Biological Action: If the compound exhibits cytotoxicity, its precise molecular mechanism must be elucidated. Does it act primarily as a DNA intercalator? rsc.org Does it inhibit key enzymes like topoisomerase or protein kinases? researchgate.net What are its specific binding sites and affinities? Answering these questions is fundamental to any therapeutic development.

Structure-Activity Relationship (SAR): Systematic modification of the 4-nitro and 1-phenylthio groups is needed to establish a clear SAR. researchgate.net For example, how does altering the substituent on the phenyl ring of the phenylthio group affect biological activity or emission wavelength? This will guide the rational design of second-generation compounds with improved properties.

Synthetic Accessibility: Developing efficient, scalable, and cost-effective synthetic routes is a practical but critical challenge. The classic Ullmann condensation for creating the acridone core can require harsh conditions, and exploring modern, catalyzed methods will be important for making this compound and its analogues more accessible for widespread research. researchgate.netnih.gov

Addressing these fundamental questions will be paramount in unlocking the full scientific and technological value of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-nitro-1-(phenylthio)-9(10H)-acridinone derivatives?

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-mediated cross-coupling. For example, derivatives like 1,9-bis(phenylthio)acridinones can be synthesized by reacting 1,9-diaminoacridinone with phenylthioisocyanate in anhydrous DMF, followed by purification via column chromatography . Reaction conditions (e.g., solvent choice, temperature) significantly impact yields and purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation .

Q. How can researchers verify the purity and structural integrity of 4-nitro-1-(phenylthio)-9(10H)-acridinone?

High-resolution NMR (¹H/¹³C) and MS are standard for structural elucidation. For instance, in 1,9-bis(phenylthio) derivatives, characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and thiourea groups (δ 3.5–4.0 ppm) confirm functionalization . High-performance liquid chromatography (HPLC) or melting point analysis (e.g., 297–300°C for phenylthio derivatives) further validate purity .

Q. What safety precautions are essential when handling 4-nitro-1-(phenylthio)-9(10H)-acridinone?

The compound may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use NIOSH-certified respirators (e.g., P95 for particulates), chemical-resistant suits, and fume hoods to minimize exposure. Avoid dust generation and ensure proper disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic environment of the acridinone core influence the reactivity of 4-nitro-1-(phenylthio) substituents in cross-coupling reactions?

The nitro group at position 4 acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent positions for palladium-mediated C–H activation. For example, stoichiometric Pd(II) catalysts enable regioselective ortho-arylation/alkylation at position 2 or 4, as demonstrated in studies using acridinone derivatives . Computational studies (e.g., DFT) can predict electron density distribution to optimize reaction sites.

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives with bulky substituents?

Steric hindrance from bulky groups (e.g., trifluoromethylphenyl) can reduce yields in nucleophilic substitution. Kinetic studies suggest using polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) to improve reaction rates . Alternatively, microwave-assisted synthesis reduces reaction times and improves regioselectivity .

Q. How do acridinone derivatives like 4-nitro-1-(phenylthio)-9(10H)-acridinone interact with biological targets in anticancer studies?

Acridinone derivatives exhibit intercalation with DNA and inhibition of topoisomerases. For example, triazole-functionalized acridinones show potent activity against MDA-MB-231 breast cancer cells (IC₅₀ < 10 µM) by inducing apoptosis via ROS-mediated pathways . Structure-activity relationship (SAR) studies highlight the critical role of the nitro and phenylthio groups in enhancing cellular uptake and target affinity.

Q. What analytical challenges arise in characterizing byproducts from palladium-mediated C–H functionalization of acridinones?

Palladium residues and regiochemical isomers (e.g., para vs. ortho substitution) complicate purification. High-resolution LC-MS and X-ray crystallography (where applicable) differentiate isomers. For example, single-crystal X-ray diffraction of 4-arylated derivatives (CCDC 2209381) confirms bond angles and spatial arrangement .

Methodological Notes

- Synthetic Optimization : Use controlled atmosphere techniques (e.g., Schlenk line) for air-sensitive reactions involving palladium catalysts .

- Toxicity Mitigation : Implement in silico toxicity prediction tools (e.g., ProTox-II) to pre-screen derivatives for mutagenicity or carcinogenicity before in vitro assays .

- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments, especially for complex splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.